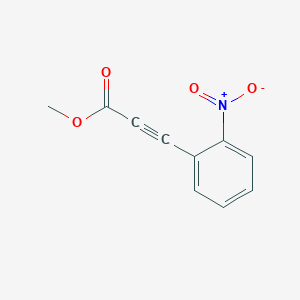

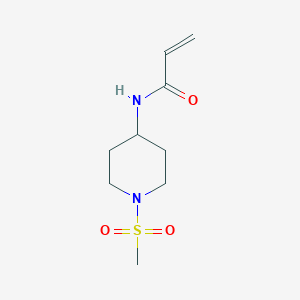

Methyl (2-nitrophenyl)propiolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (2-nitrophenyl)propiolate” is an organic compound. It is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid . It is a colorless liquid that is miscible with organic solvents .

Synthesis Analysis

Methyl propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group . A study on the reactivity of the complexes [ReY(CO)3(bipy)] (Y = NH2, NHMe, NH p Tol, OH, OMe, OPh, PH2, PHMe, PMe2, PHPh, PPh2, PMePh, SH, SMe, SPh; bipy = 2,2′-bipyridine) towards methyl propiolate was carried out .Molecular Structure Analysis

Methyl propiolate (HC≡CCOOCH3, MP) isolated in argon and nitrogen matrices was experimentally studied by infrared spectroscopy and by quantum chemical calculations . The calculations, carried out at the DFT(B3LYP) and MP2 levels of theory, predict the existence of two planar conformers .Chemical Reactions Analysis

Methyl propiolate is a reagent and building block for the synthesis of other organic compounds, reactions that exploit the electrophilicity of the alkyne group .Physical And Chemical Properties Analysis

Methyl propiolate is a colorless liquid that is miscible with organic solvents . It has a chemical formula of C4H4O2 and a molar mass of 84.074 g·mol−1 . It has a density of 0.945 g mL−1 and a boiling point of 103–105 °C (217–221 °F; 376–378 K) .Wissenschaftliche Forschungsanwendungen

Adrenergic Activity

Methyl (2-nitrophenyl)propiolate has been studied for its adrenergic activity. Research conducted by Narvaez and Fernández (1993) involved the preparation of methyl-alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionate and its testing in various pharmacological assays. This compound displayed both alpha and beta adrenergic activities in experimental setups such as acute toxicity tests, effects on the cat nictitating membrane, isolated rat uterus, cardiovascular effects, locomotor activity in mice, and effects on the central nervous system in rabbits as observed through electroencephalography (Narvaez & Fernández, 1993).

Synthesis of Polysubstituted Acrylates

Zhang, Sun, and Yan (2013) reported on a one-pot sequential reaction involving arylamines, methyl propiolate, and 2-aryl-3-nitrochromenes, resulting in the formation of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates. This reaction is notable for its high yields and diastereoselectivity, contributing to the understanding of reaction mechanisms in organic chemistry (Zhang, Sun, & Yan, 2013).

Methylation of DNA

Lawley and Thatcher (1970) explored the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Their research found that the presence of cellular thiols significantly influences the extent of methylation. This study has implications for understanding the interactions between chemicals and genetic material in living cells (Lawley & Thatcher, 1970).

Reactions with Fullerenes

Hsiao, Chidambareswaran, and Cheng (1998) discovered that methyl propiolate reacts with C(60) in the presence of triphenylphosphine to produce novel compounds like bismethanofullerenes and ethenofullerenes. This research highlights the potential of using this compound in the development of new materials, particularly in the field of nanotechnology (Hsiao, Chidambareswaran, & Cheng, 1998).

Development of 1,6-Diionic Phosphorus Betaines

Yavari, Alizadeh, and Anary‐Abbasinejad (2002) conducted research leading to the creation of stable 1,6-diionic organophosphorus compounds. They utilized methyl propiolate in the presence of a strong NH-acid, showcasing the versatility of this compound in creating novel chemical structures (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Methyl propiolate is a ROS promoter selective for cancer tissue . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It has potential applications in several important areas, such as catalytic reduction of CO2, luminescence, medicinal chemistry, supramolecular chemistry, etc .

Eigenschaften

IUPAC Name |

methyl 3-(2-nitrophenyl)prop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGVLGPQKILSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2933633.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2933638.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)

![[2-(Morpholin-4-ylsulfonylmethyl)phenyl]methanamine](/img/structure/B2933645.png)

![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)

![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)

![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)